molecular formula C12H17NO2S B1273260 Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 76981-71-0

Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B1273260
CAS RN: 76981-71-0
M. Wt: 239.34 g/mol
InChI Key: WSOISFMHBFFWRQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C12H17NO2S . It is an active pharmaceutical intermediate . The compound has a molecular weight of 239.34 g/mol .


Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin .


Molecular Structure Analysis

The IUPAC name of the compound is ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . The InChI string is InChI=1S/C12H17NO2S/c1-3-15-12(14)10-8-5-4-7(2)6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3 . The Canonical SMILES string is CCOC(=O)C1=C(SC2=C1CCC(C2)C)N .


Chemical Reactions Analysis

The compound has been used in the preparation of thienopyrimidine derivatives, azo dyes, N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide derivatives, and tetrahydrobenzo[b]thiophene dyes .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 239.34 g/mol . The XLogP3-AA value is 3.7 .

Scientific Research Applications

    Scientific Field: Pharmaceutical Research

    • Application Summary : This compound is used as an active pharmaceutical intermediate . It’s often used in the synthesis of various pharmaceutical compounds .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, this compound would be used in a reaction with other compounds under controlled conditions to produce a desired pharmaceutical compound .
    • Results or Outcomes : The outcomes of these reactions would be the production of a new pharmaceutical compound. The effectiveness of the reaction and the properties of the resulting compound would depend on the specific reaction conditions and the other compounds used .

    Scientific Field: Organic Chemistry

    • Application Summary : This compound has been used in the synthesis of a new series of thiophene analogues .
    • Methods of Application : The compound was used in Gewald synthesis, a method used for the synthesis of 2-aminothiophenes .
    • Results or Outcomes : The synthesized compounds were evaluated for their in vitro biological potentials i.e. antimicrobial activity against selected microbial species, antiproliferative activity against human lung cancer cell line (A-549), antioxidant activity, and anticorrosion activity .

    Scientific Field: Medicinal Chemistry

    • Application Summary : This compound has been used in the preparation of thienopyrimidine derivatives .
    • Methods of Application : The compound was used in a reaction with other compounds to synthesize thienopyrimidine derivatives .
    • Results or Outcomes : The synthesized thienopyrimidine derivatives can be used for further biological testing and drug discovery .

    Scientific Field: Dye Chemistry

    • Application Summary : This compound has been used in the synthesis of azo dyes .
    • Methods of Application : The compound was used in a reaction with diazonium salts to produce azo dyes .
    • Results or Outcomes : The synthesized azo dyes can be used in various industries such as textiles, paper, and plastics .

    Scientific Field: Heterocyclic Chemistry

    • Application Summary : This compound is used in the synthesis of various heterocyclic compounds .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis pathway being used. Typically, this compound would be used in a reaction with other compounds under controlled conditions to produce a desired heterocyclic compound .
    • Results or Outcomes : The outcomes of these reactions would be the production of a new heterocyclic compound. The effectiveness of the reaction and the properties of the resulting compound would depend on the specific reaction conditions and the other compounds used .

    Scientific Field: Dye Chemistry

    • Application Summary : This compound has been used in the synthesis of tetrahydrobenzo[b]thiophene dyes .
    • Methods of Application : The compound was used in a reaction with other compounds to synthesize tetrahydrobenzo[b]thiophene dyes .
    • Results or Outcomes : The synthesized tetrahydrobenzo[b]thiophene dyes can be used in various industries such as textiles, paper, and plastics .

Safety And Hazards

The compound is classified as a Combustible Solid . It has a WGK of 3 . The flash point is not applicable .

Future Directions

The compound has been used in the discovery of new apoptosis-inducing agents for breast cancer . It has also been used in the synthesis and anti-inflammatory activity of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes . The compound has shown promising results in these areas, indicating potential future directions for research and application .

properties

IUPAC Name

ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-3-15-12(14)10-8-5-4-7(2)6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOISFMHBFFWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS RN

76981-71-0
Record name Ethyl 2-amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76981-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076981710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Citations

For This Compound
25
Citations
G Serdaroğlu, N Uludag, N Colak… - Journal of Molecular …, 2023 - Elsevier
A novel nitro containing thiophene derivatives containing have been synthesized. In pharmaceutical chemistry, thiophene derivatives show a biological effect. Due to the promising …
Number of citations: 10 www.sciencedirect.com
R Romagnoli, F Prencipe, P Oliva, B Cacciari… - Molecules, 2020 - mdpi.com
Two novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton, characterized by the presence of a 3…
Number of citations: 9 www.mdpi.com
N Turan, E Bursal, N Çolak… - Journal of Chemistry and …, 2015 - researchgate.net
Condensation reactions of (E)-ethyl-2-(2-hydroxy-3-methoxybenzylideneamino)-6-methyl-4, 5, 6-tetrahydrobenzo [b] thiophene-3-carboxylate (HL) with Zn (II), Fe (II) and Mn (II) salts …
Number of citations: 19 www.researchgate.net
N Uludag, G Serdaroğlu, P Sugumar… - Journal of Molecular …, 2022 - Elsevier
The efficient pathway 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized. Due to the promising biochemical reactivity, the bioactive agent …
Number of citations: 11 www.sciencedirect.com
N Turan, K Buldurun - European journal of chemistry, 2018 - eurjchem.com
The synthesis, spectral, catalytic and antioxidant properties of ethyl-2-(2-hydroxy-3-methoxybenzylideneamino)-6-methyl-4,5,6-tetrahydrobenzo[b]thiophene-3-carboxylate (L) …
Number of citations: 32 www.eurjchem.com
HX Xie, J Zhang, Y Li, JH Zhang, SK Liu, J Zhang… - Bioorganic …, 2021 - Elsevier
α-Glucosidase inhibitors, which can inhibit the digestion of carbohydrates into glucose, are one of important groups of anti-type 2 diabetic drugs. In the present study, we report our effort …
Number of citations: 17 www.sciencedirect.com
R Mishra, N Kumar, N Sachan - Mini Reviews in Medicinal …, 2022 - ingentaconnect.com
The field of Free Radical Chemistry has gained considerable interest in the current scenario. The formation of free radicals is attributable to different physiochemical factors, radiation …
Number of citations: 7 www.ingentaconnect.com
G Dhuda, P Ladwa, JJ Modha - World Scientific News, 2021 - bibliotekanauki.pl
A variety of schiff base of 3-amino-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized using novel and yield efficient protocol ie, Gewald …
Number of citations: 3 bibliotekanauki.pl
K Gavali, GU Chaturbhuj - SynOpen, 2023 - thieme-connect.com
The Gewald reaction has been well-known for more than half a century as an excellent method providing bioactive 2-aminothiophene heterocycles from the reaction of carbonyl …
Number of citations: 0 www.thieme-connect.com
SS Sayed - 2016 - search.proquest.com
GPR55, is a G-protein coupled receptor (GPCR), that was first discovered in 1990 and deorphanized in 2006. The homology model of the receptor in the active and inactive state is …
Number of citations: 3 search.proquest.com

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